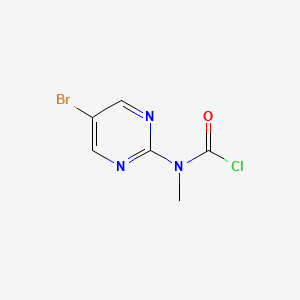
N-(5-bromopyrimidin-2-yl)-N-methylcarbamoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-bromopyrimidin-2-yl)-N-methylcarbamoyl chloride is an organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a bromine atom at the 5th position of the pyrimidine ring and a methylcarbamoyl chloride group attached to the nitrogen atom at the 2nd position. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the use of 5-bromopyrimidine as a starting material, which is then reacted with methyl isocyanate in the presence of a suitable catalyst to form the desired compound .
Industrial Production Methods
Industrial production of N-(5-bromopyrimidin-2-yl)-N-methylcarbamoyl chloride follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the use of high-purity reagents to ensure the consistent quality of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-(5-bromopyrimidin-2-yl)-N-methylcarbamoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Condensation Reactions: The carbamoyl chloride group can react with amines to form urea derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding amine derivative.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Condensation Reactions: Often performed under mild conditions with the use of catalysts such as triethylamine.
Reduction Reactions: Commonly use reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Reactions: Formation of various substituted pyrimidine derivatives.
Condensation Reactions: Formation of urea derivatives.
Reduction Reactions: Formation of amine derivatives.
Aplicaciones Científicas De Investigación
N-(5-bromopyrimidin-2-yl)-N-methylcarbamoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug candidates.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of N-(5-bromopyrimidin-2-yl)-N-methylcarbamoyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of an enzyme, thereby blocking its activity. The bromine atom and the carbamoyl chloride group play crucial roles in the binding affinity and specificity of the compound .
Comparación Con Compuestos Similares
Similar Compounds
N-(5-bromopyrimidin-2-yl)acetamide: Similar structure but with an acetamide group instead of a carbamoyl chloride group.
4-(5-bromopyrimidin-2-yl)morpholine: Contains a morpholine ring attached to the pyrimidine ring.
Uniqueness
N-(5-bromopyrimidin-2-yl)-N-methylcarbamoyl chloride is unique due to the presence of the methylcarbamoyl chloride group, which imparts distinct reactivity and binding properties compared to other similar compounds. This uniqueness makes it valuable in specific chemical reactions and research applications.
Propiedades
Fórmula molecular |
C6H5BrClN3O |
|---|---|
Peso molecular |
250.48 g/mol |
Nombre IUPAC |
N-(5-bromopyrimidin-2-yl)-N-methylcarbamoyl chloride |
InChI |
InChI=1S/C6H5BrClN3O/c1-11(5(8)12)6-9-2-4(7)3-10-6/h2-3H,1H3 |
Clave InChI |
YGDFTFNYHVVERJ-UHFFFAOYSA-N |
SMILES canónico |
CN(C1=NC=C(C=N1)Br)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 1-(iodomethyl)-3-(3-nitrophenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13482505.png)
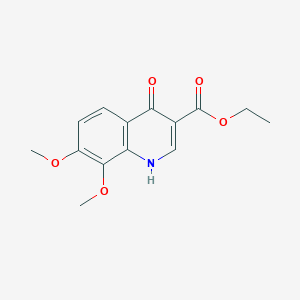
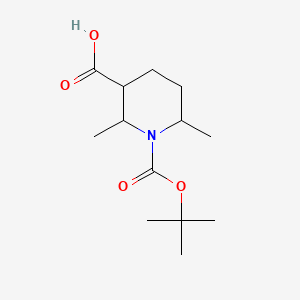
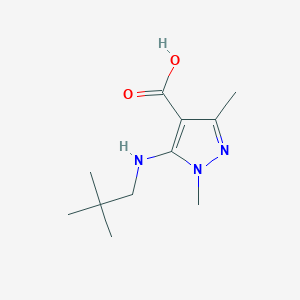
![1-Cyclobutyl-3-iodobicyclo[1.1.1]pentane](/img/structure/B13482527.png)
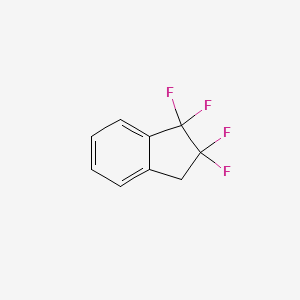
![2-[(1-Aminocyclopropyl)methyl]benzonitrile](/img/structure/B13482545.png)
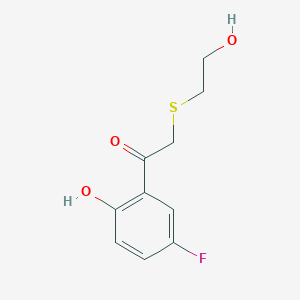
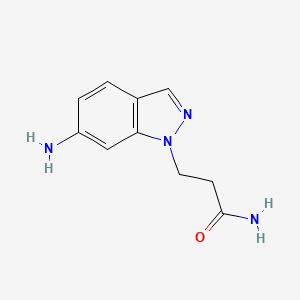
![Potassium trifluoro({[4-(fluoromethyl)oxan-4-yl]methyl})boranuide](/img/structure/B13482566.png)
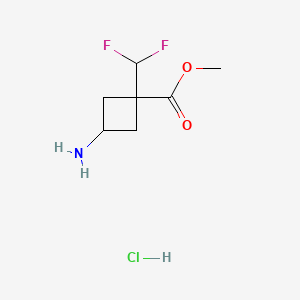
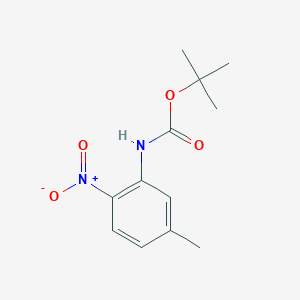
![N-(4-{2-[(3,4-dimethoxyphenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride](/img/structure/B13482592.png)

